

In-Depth Technical Guide: 2-(4-Nonylphenoxy)acetic acid-d2

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Compound of Interest

Compound Name: 2-(4-Nonylphenoxy)acetic acid-d2

Cat. No.: B12402929

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CAS Number: 1219798-75-0

This technical guide provides a comprehensive overview of **2-(4-Nonylphenoxy)acetic acid-d2**, a deuterated derivative of 2-(4-Nonylphenoxy)acetic acid. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Compound Data

2-(4-Nonylphenoxy)acetic acid-d2 is the deuterium-labeled version of 2-(4-Nonylphenoxy)acetic acid. Deuterium labeling is a common strategy in drug development to study the pharmacokinetic and metabolic profiles of compounds. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolism and altering the drug's half-life^[1].

Quantitative Data Summary

The following tables summarize the key quantitative data for both the deuterated and non-deuterated forms of 2-(4-Nonylphenoxy)acetic acid.

Property	Value	Reference
CAS Number	1219798-75-0	--INVALID-LINK--
Molecular Formula	C ₁₇ H ₂₄ D ₂ O ₃	--INVALID-LINK--
Molecular Weight	280.40 g/mol	--INVALID-LINK--
Melting Point	92 - 95 °C	--INVALID-LINK--
Appearance	White to Off-White Solid	
Storage (Powder)	-20°C for 3 years	
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month	--INVALID-LINK--

Table 1: Properties of 2-(4-Nonylphenoxy)acetic acid-d2

Property	Value	Reference
CAS Number	3115-49-9	[2][3]
Molecular Formula	C ₁₇ H ₂₆ O ₃	[2][3]
Molecular Weight	278.39 g/mol	[3]
Melting Point	95-97°C	[2]
Boiling Point	406.8 ± 20.0 °C at 760 mmHg	[2]
Density	1.0 ± 0.1 g/cm ³	[2]
Flash Point	140.1 ± 15.3 °C	[2]
Water Solubility	0.04 mg/L	[4]
LogP	6.05	[2]

Table 2: Properties of 2-(4-Nonylphenoxy)acetic acid (Non-deuterated)

Experimental Protocols

Proposed Synthesis of 2-(4-Nonylphenoxy)acetic acid-d2

A plausible synthetic route for **2-(4-Nonylphenoxy)acetic acid-d2** is via the Williamson ether synthesis, a well-established method for preparing ethers. This would involve the reaction of 4-nonylphenol with a deuterated chloroacetic acid derivative.

Materials:

- 4-Nonylphenol
- Chloroacetic acid-d2
- Sodium hydroxide (NaOH)
- Deionized water
- Hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium bicarbonate solution

Procedure:

- **Alkoxide Formation:** In a round-bottom flask, dissolve 4-nonylphenol in an aqueous solution of sodium hydroxide with stirring to form the sodium 4-nonylphenoxide salt.
- **Nucleophilic Substitution:** To the solution of sodium 4-nonylphenoxide, add chloroacetic acid-d2. The mixture is then heated under reflux for several hours to facilitate the S_N2 reaction.
- **Work-up and Extraction:** After cooling, the reaction mixture is acidified with hydrochloric acid to protonate the carboxylic acid. The product is then extracted from the aqueous phase using diethyl ether.
- **Purification:** The ether layer is washed with water and then with a saturated sodium bicarbonate solution to convert the carboxylic acid to its sodium salt, which is soluble in the

aqueous layer. The aqueous layer is then separated and re-acidified with HCl to precipitate the crude **2-(4-Nonylphenoxy)acetic acid-d2**.

- Final Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the final, pure product.

Analytical Method for Quantification

A sensitive and specific method for the quantification of **2-(4-Nonylphenoxy)acetic acid-d2** in biological matrices would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (e.g., from plasma):

- Protein Precipitation: To a known volume of plasma, add a threefold volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
- Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the analyte.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Hypothetical):

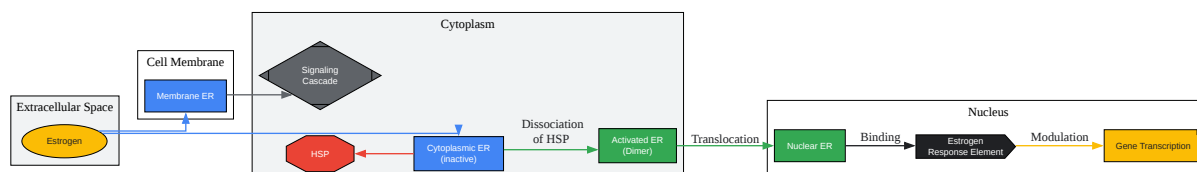
- LC Column: A reverse-phase C18 column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Ionization Mode: Negative ion electrospray ionization (ESI-).
- MS/MS Transitions: Monitor the transition of the deprotonated parent ion $[M-H]^-$ to a characteristic product ion. For **2-(4-Nonylphenoxy)acetic acid-d2**, the parent ion would be at m/z 279.2, and a potential product ion could result from the loss of the carboxylic acid group. A second, confirmatory transition should also be monitored.

Signaling Pathways and Experimental Workflows

The non-deuterated parent compound, 2-(4-nonylphenoxy)acetic acid, is a metabolite of nonylphenol, a known endocrine disruptor. Endocrine disruptors can interfere with the body's hormonal systems, primarily by interacting with estrogen and androgen receptors. Therefore, it is highly probable that **2-(4-Nonylphenoxy)acetic acid-d2** would also exhibit endocrine-disrupting properties.

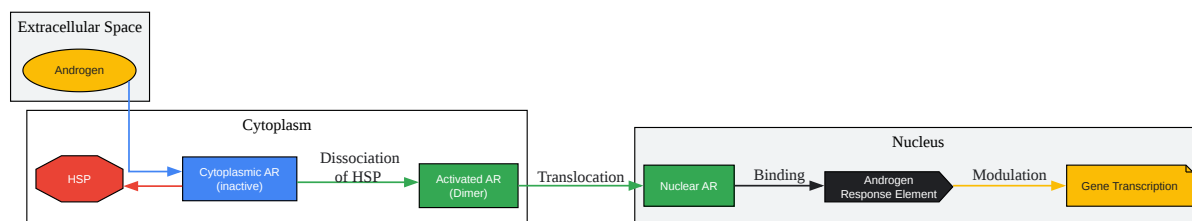
Estrogen Receptor Signaling Pathway



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Caption: Estrogen Receptor Signaling Pathway.

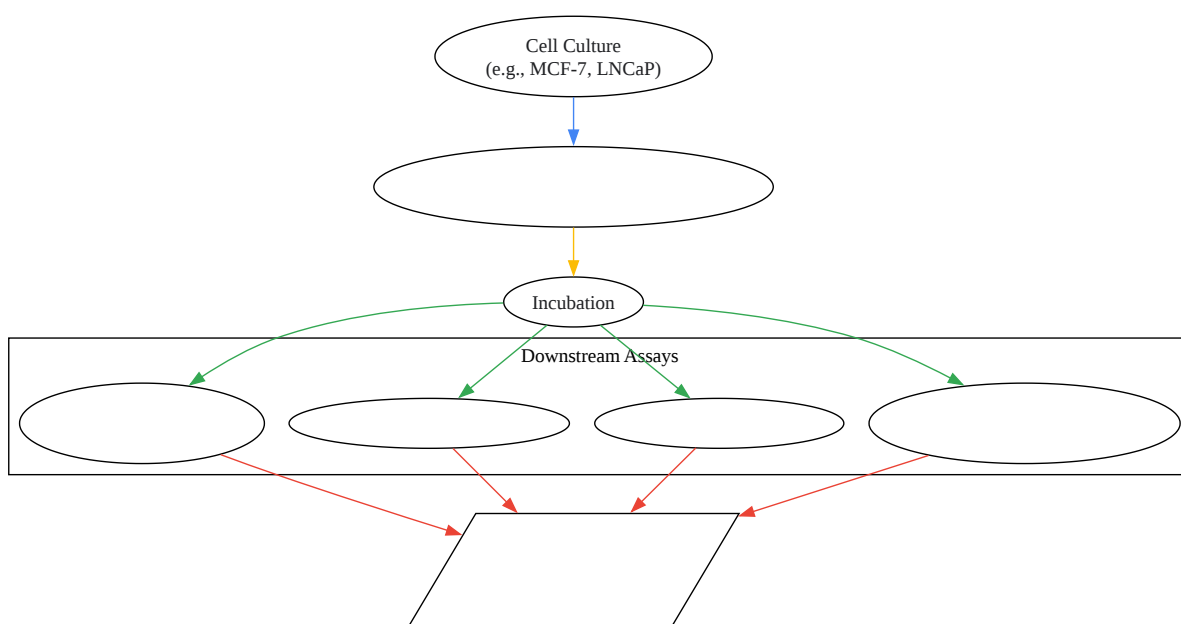
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Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for In Vitro Endocrine Disruption Studies



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